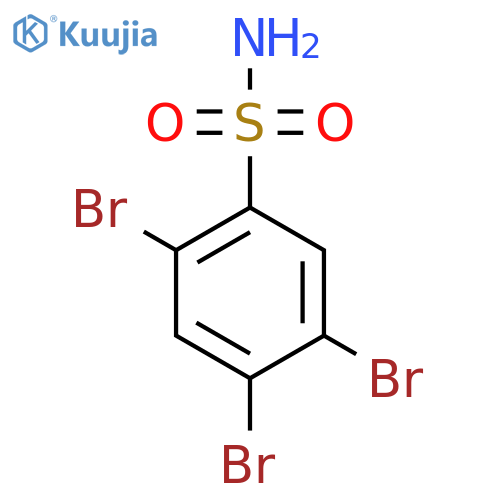Cas no 98130-98-4 (2,4,5-Tribromobenzenesulfonamide)

98130-98-4 structure
商品名:2,4,5-Tribromobenzenesulfonamide
CAS番号:98130-98-4
MF:C6H4Br3NO2S
メガワット:393.878458023071
CID:4976495
2,4,5-Tribromobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,4,5-Tribromobenzenesulfonamide
-
- インチ: 1S/C6H4Br3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
- InChIKey: IETSIJIHLADLOR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=CC=1S(N)(=O)=O)Br)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 276
- トポロジー分子極性表面積: 68.5
- 疎水性パラメータ計算基準値(XlogP): 2.6
2,4,5-Tribromobenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017793-500mg |
2,4,5-Tribromobenzenesulfonamide |
98130-98-4 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A013017793-1g |
2,4,5-Tribromobenzenesulfonamide |
98130-98-4 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| Alichem | A013017793-250mg |
2,4,5-Tribromobenzenesulfonamide |
98130-98-4 | 97% | 250mg |
$470.40 | 2023-08-31 |
2,4,5-Tribromobenzenesulfonamide 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
98130-98-4 (2,4,5-Tribromobenzenesulfonamide) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
